molecular formula C19H21NO2 B8324475 1-(Diphenylmethyl)-3-(2-oxiranylmethoxy)azetidine CAS No. 120838-87-1

1-(Diphenylmethyl)-3-(2-oxiranylmethoxy)azetidine

Cat. No. B8324475
Key on ui cas rn: 120838-87-1
M. Wt: 295.4 g/mol
InChI Key: OSJAORJATWYGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04935414

Procedure details

8.8 g of 4-hydroxy-1H-indole-2-carboxamide are dissolved in 250 ml of 0.8 percent strength sodium hydroxide solution and a solution of 16.3 g of 1-(diphenylmethyl)-3-(2,3-epoxypropoxy)azetidine in 250 ml of dioxane is added. The mixture is allowed to stand for 4 hours at room temperature and then warmed to 60° C. for a further 20 hours. The reaction mixture is then stirred into 1 l of ice water and extracted twice with 500 ml of methylene chloride each time. The organic phase is dried using potassium carbonate and the solvent is removed by distillation in vacuo. The residue is triturated twice with 100 ml of diisopropyl ether each time and filtered off with suction.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([NH2:13])=[O:12])[NH:6]2.[C:14]1([CH:20]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[N:21]2[CH2:24][CH:23]([O:25][CH2:26][CH:27]3[O:29][CH2:28]3)[CH2:22]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+].O1CCOCC1>[C:30]1([CH:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:21]2[CH2:24][CH:23]([O:25][CH2:26][CH:27]([OH:29])[CH2:28][O:1][C:2]3[CH:10]=[CH:9][CH:8]=[C:7]4[C:3]=3[CH:4]=[C:5]([C:11]([NH2:13])=[O:12])[NH:6]4)[CH2:22]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
OC1=C2C=C(NC2=CC=C1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OCC1CO1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of methylene chloride each time
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated twice with 100 ml of diisopropyl ether each time
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OCC(COC1=C2C=C(NC2=CC=C1)C(=O)N)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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